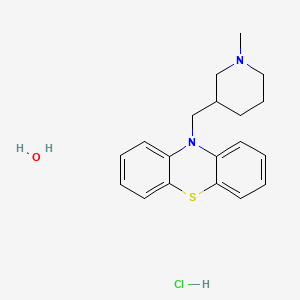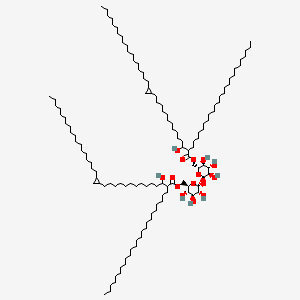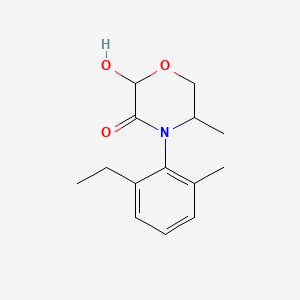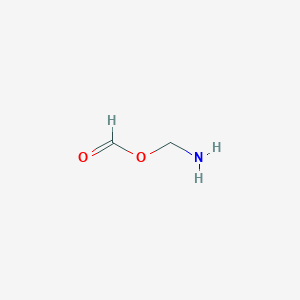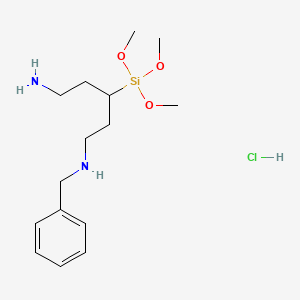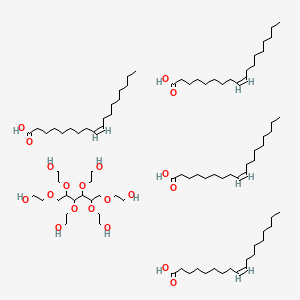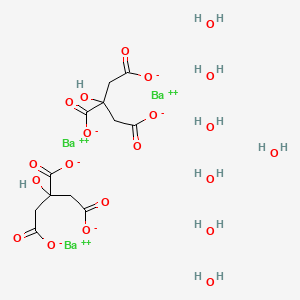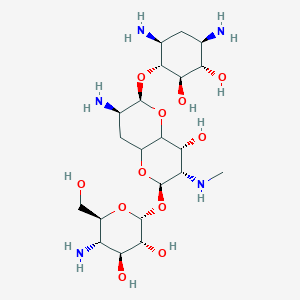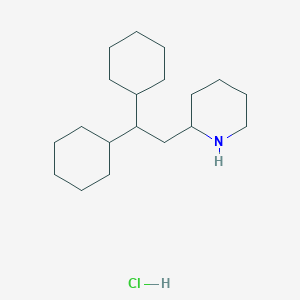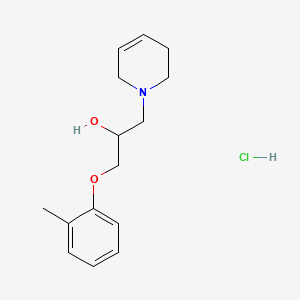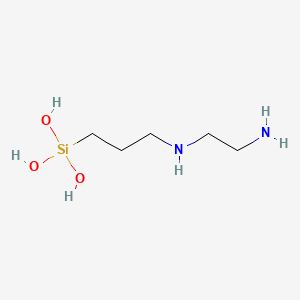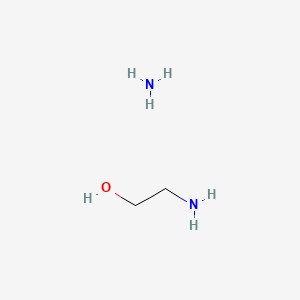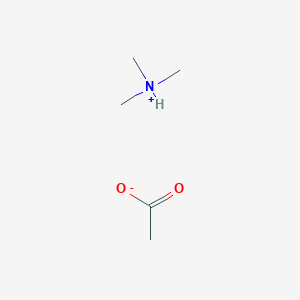
Trimethylammoniumacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylammoniumacetate is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Assembly and Catalysis
Trimethylammonium-functionalized gold nanoparticles have been utilized as templates for peptide fragment assembly and subsequent ligation, showcasing the potential of organically tailored nanoparticles in catalyzing bond-forming reactions. This system may also provide insights into prebiotic conditions where charged surfaces could have facilitated the polymerization of early biopolymers (Fillon et al., 2007).
Redox Flow Batteries
Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chlorid (TMA-TEMPO) has been studied for use in aqueous organic redox flow batteries, demonstrating reliable electrochemistry, fast kinetics, and high cycling stability (Schubert et al., 2022).
Ionic Plastic Phases
Trimethylammonium trifluoroacetate exhibits ionic plastic phases, with structures and dynamics explored through NMR, calorimetric, and X-ray diffraction measurements. These phases present unique self-diffusion and isotropic rotation of both cations and anions (Kuchitsu et al., 2000).
Anion Exchange Membranes
Trimethylammonium-containing (TMA) polynorbornene has been synthesized and studied as an anion exchange membrane (AEM) in solid-state alkaline fuel cells. The focus was on enhancing OH− conductivity, electrochemical stability in high pH environments, and mechanical robustness (Price et al., 2017).
Enzyme Inhibition and Reactivation
Trimethylammonium-functionalized nanoparticles have been used to bind and inhibit enzymes like beta-galactosidase, with the potential for controlled reactivation by intracellular concentrations of glutathione. This demonstrates a method for the reversible inhibition and reactivation of enzymes, offering significant tools for protein and drug delivery applications (Verma et al., 2004).
DNA Transcription Control
Trimethylammonium-functionalized nanoparticles have been shown to bind DNA, inhibiting DNA transcription by T7 RNA polymerase. This inhibition can be efficiently reversed by intracellular concentrations of glutathione, providing a controlled release of DNA and potential applications in transfection vectors and gene regulation systems (Han et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "Trimethylammoniumacetate can be synthesized by the reaction of trimethylamine with acetic acid.", "Starting Materials": ["Trimethylamine", "Acetic acid"], "Reaction": [ "Add trimethylamine to acetic acid in a 1:1 molar ratio", "Stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain trimethylammoniumacetate" ] } | |
Número CAS |
6850-27-7 |
Fórmula molecular |
C5H13NO2 |
Peso molecular |
119.16 g/mol |
Nombre IUPAC |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4) |
Clave InChI |
KYWVDGFGRYJLPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].C[NH+](C)C |
SMILES canónico |
CC(=O)O.CN(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


